molecular formula C18H15ClN2O3S B587313 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide CAS No. 325855-74-1

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide

Cat. No. B587313
M. Wt: 374.839
InChI Key: KMLFAHIIJSUUPX-UHFFFAOYSA-N
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Description

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide is an impurity of Etoricoxib . It has a molecular formula of C18H15ClN2O3S and a molecular weight of 358.842 .


Molecular Structure Analysis

The molecular structure of this compound has been studied . The crystal structure of the compound has been determined . It is monoclinic, with a = 36.911 (9) Å, b = 9.931 (2) Å, c = 14.795 (3) Å, β = 112.32 (3)°, V = 5017 (2) ų, Z = 8 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.8 g/mol . It has an enthalpy of fusion Δ fus H (kJ/mol) at a temperature (K) of 30.43 407.1 DSC .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide" have been synthesized and characterized for their structural and thermal properties. Studies have demonstrated the synthesis of complexes with copper(II) and oxido-vanadium(IV) showing distinct geometries and thermal decomposition patterns (Takjoo, Mague, Akbari, & Ebrahimipour, 2013). Additionally, investigations into the crystalline structures of etoricoxib salts have revealed insights into molecular interactions and packing (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).

Photophysical Properties and Redox Behavior

Research on cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including compounds similar to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", has provided valuable data on their photophysical properties and redox behavior, highlighting their potential in luminescent applications (Neve, Crispini, Campagna, & Serroni, 1999).

Crystal Engineering and Nonlinear Optics

Complexation studies have utilized derivatives of pyridine-1-oxide, similar to the compound , to engineer noncentrosymmetric structures for nonlinear optical applications. These studies emphasize the strategic orientation of chromophores and the role of hydrogen bonding in enhancing the materials' nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Analytical Method Development

The development and validation of HPLC methods for impurity and quantitative analysis have included compounds like etoricoxib, showcasing the compound's relevance in ensuring the purity and dosage accuracy of pharmaceutical preparations (Hartman, Abrahim, Clausen, Mao, Crocker, & Ge, 2003).

Molecular Docking and COX-2 Inhibition

Docking studies have assessed tetrazole derivatives, including those related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", for their interaction with the cyclooxygenase-2 enzyme. These studies offer a foundation for understanding the molecular basis of COX-2 inhibition and the development of anti-inflammatory agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

properties

IUPAC Name

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFAHIIJSUUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658090
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide

CAS RN

325855-74-1
Record name Etoricoxib-N1'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETORICOXIB-N1'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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